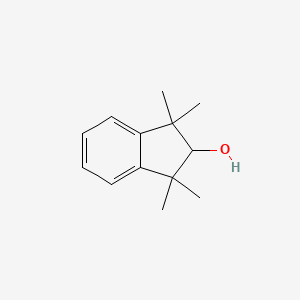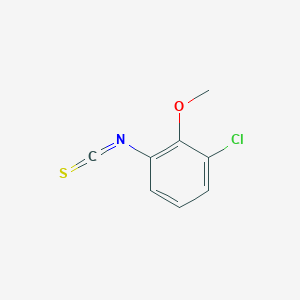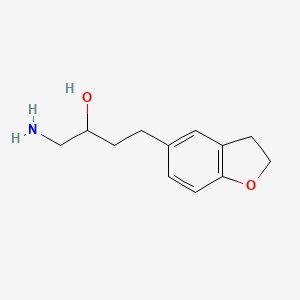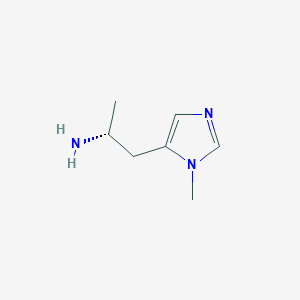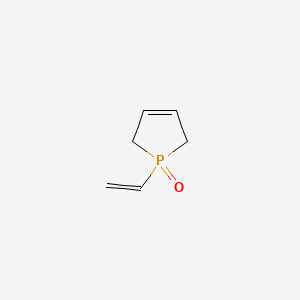
1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a versatile chemical compound with the molecular formula C6H9OP. It is known for its unique structure, which includes a phosphole ring with a vinyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of phosphole derivatives with vinyl-containing reagents. One common method includes the use of phosphole oxides and vinyl halides under basic conditions to facilitate the formation of the vinyl-phosphole bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s reactivity and properties.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles, leading to the formation of new phosphole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the vinyl group under mild conditions.
Major Products Formed:
Oxidation: Phosphole oxides
Reduction: Ethyl-substituted phospholes
Substitution: Various phosphole derivatives with functional groups attached to the former vinyl position
Scientific Research Applications
1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to different enzymes and receptors. This binding can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
1-Vinyl-2,5-dihydrophosphole 1-oxide: Similar structure but with an oxide group instead of a vinyl group.
2,5-Dihydro-1H-phosphole: Lacks the vinyl group, resulting in different reactivity and applications.
1-Ethyl-2,5-dihydro-1H-phosphole: The vinyl group is replaced with an ethyl group, altering its chemical properties.
Uniqueness: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one stands out due to its vinyl group, which provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
Molecular Formula |
C6H9OP |
|---|---|
Molecular Weight |
128.11 g/mol |
IUPAC Name |
1-ethenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H9OP/c1-2-8(7)5-3-4-6-8/h2-4H,1,5-6H2 |
InChI Key |
PHDYGZFSVKMMRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CP1(=O)CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
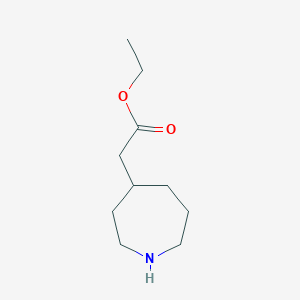
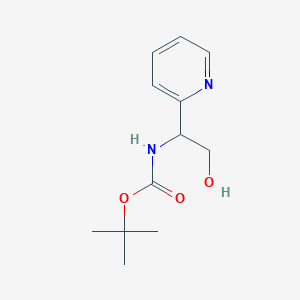

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
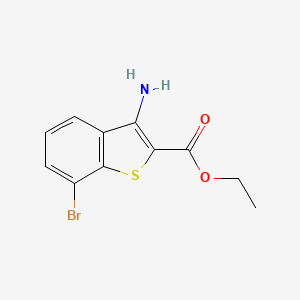
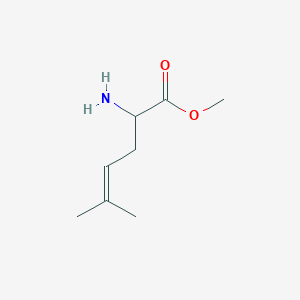
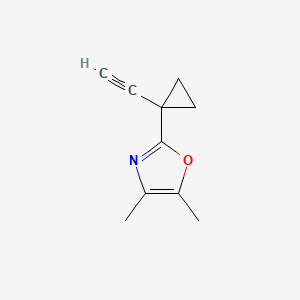
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
